molecular formula C24H28O4 B1670541 Diethylstilbestrol dipropionate CAS No. 130-80-3

Diethylstilbestrol dipropionate

Cat. No.: B1670541
CAS No.: 130-80-3
M. Wt: 380.5 g/mol
InChI Key: VZMLEMYJUIIHNF-QURGRASLSA-N
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Description

Diethylstilbestrol dipropionate: is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is an ester of diethylstilbestrol with propionic acid and is known for its potent estrogenic activity. This compound was widely marketed in Europe and used in various medical applications .

Scientific Research Applications

Diethylstilbestrol dipropionate has been used in various scientific research applications, including:

Mechanism of Action

Target of Action

Diethylstilbestrol dipropionate (DESDP) is a synthetic nonsteroidal estrogen . Its primary targets are the estrogen receptors, specifically the estrogen receptor alpha (ERα) . These receptors are protein molecules located within cells that are activated by the hormone estrogen . Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

DESDP, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . Upon binding to the estrogen receptors, DESDP triggers a series of biochemical reactions within the cell . This interaction leads to downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of DESDP to estrogen receptors activates several biochemical pathways. These pathways involve the synthesis of various proteins and the regulation of hormone levels . The activation of these pathways can lead to changes in cell function and behavior, affecting processes such as cell growth, differentiation, and reproduction .

Pharmacokinetics

DESDP is an ester of diethylstilbestrol with propionic acid . It is more slowly absorbed in the body than diethylstilbestrol

Result of Action

The molecular effects of DESDP action involve changes in protein synthesis and hormone regulation, as mentioned above . At the cellular level, DESDP, like other estrogens, can influence cell growth and differentiation . It’s important to note that desdp has been linked to adverse effects, including endocrine disruption and potential carcinogenic effects .

Safety and Hazards

Diethylstilbestrol dipropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity Category 1A and Reproductive Toxicity Category 1A . It may cause cancer and may damage the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylstilbestrol dipropionate is synthesized by esterifying diethylstilbestrol with propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylstilbestrol with propionic anhydride in the presence of a base such as pyridine. This method ensures a high yield of the ester product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Diethylstilbestrol dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Diethylstilbestrol dipropionate is unique due to its esterified form, which allows for slower absorption and prolonged action compared to diethylstilbestrol. This makes it particularly useful in applications requiring sustained estrogenic activity .

Properties

IUPAC Name

[4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate
Source PubChem
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InChI

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3/b22-21+
Source PubChem
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InChI Key

VZMLEMYJUIIHNF-QURGRASLSA-N
Source PubChem
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Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC
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Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)CC)/C2=CC=C(C=C2)OC(=O)CC
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Molecular Formula

C24H28O4
Record name DIETHYLSTILBESTROL DIPROPIONATE
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DSSTOX Substance ID

DTXSID7047146
Record name Diethylstilbestrol dipropionate
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Molecular Weight

380.5 g/mol
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Physical Description

Diethylstilbestrol dipropionate appears as colorless crystals or white crystalline fluffy powder. Odorless. Tasteless. (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPROPIONATE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

130-80-3
Record name DIETHYLSTILBESTROL DIPROPIONATE
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Record name Diethylstilbestrol dipropionate [NF]
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Melting Point

219 °F (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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